![molecular formula C22H25N3O B2781512 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one CAS No. 1147232-75-4](/img/structure/B2781512.png)

1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

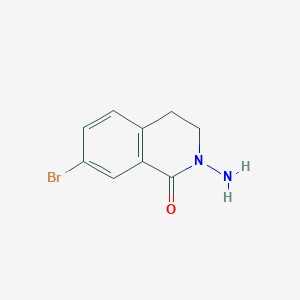

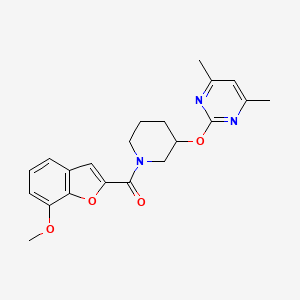

The synthesis of pyrrolidin-2-ones, which includes 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one, often involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of this compound is based on the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. In one process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .Applications De Recherche Scientifique

Catalytic Activity and Material Science Applications

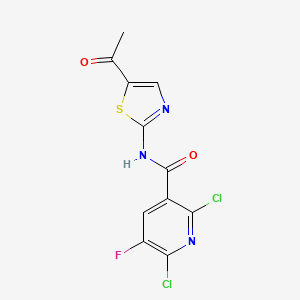

Catalysis in Carbon-Carbon Bond Forming Reactions : Benzimidazolium salts and their palladium complexes have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently, including Suzuki–Miyaura cross-coupling and arylation reactions. These compounds demonstrate a highly efficient route for the formation of asymmetric biaryl compounds, suggesting potential application in organic synthesis and pharmaceuticals (Akkoç et al., 2016).

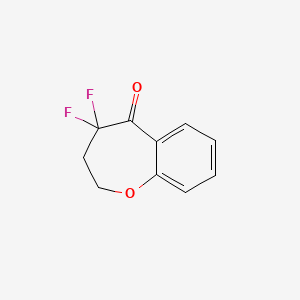

Proton Exchange and Gas Separation Membrane Materials : Polybenzimidazoles (PBIs) derived from benzimidazole and substituted aromatic dicarboxylic acids have been investigated for their properties as proton exchange and gas separation membranes. These materials exhibit high thermal stability, good solvent solubility, and amorphous nature, making them potential candidates for fuel cell applications and gas separations (Kumbharkar et al., 2009).

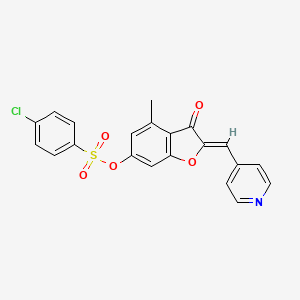

DNA Binding Agents : Symmetrical bis-2-(pyridyl)-1H-benzimidazoles have been synthesized and studied for their DNA binding properties. These compounds demonstrate AT-specific DNA binding, suggesting their potential use in biotechnology and as tools for genetic research (Chaudhuri et al., 2007).

Pincer-type Complexes for Catalytic Applications : Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes have been synthesized and shown to catalyze Heck-type coupling reactions of different aryl halides with styrene. These complexes highlight the role of benzimidazole derivatives in developing new catalysts for organic synthesis (Hahn et al., 2005).

Supramolecular Chemistry and Sensing

Supramolecular Gelators : Pyridine coupled mono and bisbenzimidazoles have been synthesized and studied for their gelation properties. These compounds form gels in various solvents and exhibit responsiveness to specific metal ions, demonstrating potential applications in sensing and materials science (Panja et al., 2018).

Metal-Organic Frameworks (MOFs) : Ligand modification techniques have been used to develop different two-dimensional metal-organic frameworks (MOFs) with enhanced structural configurations. These MOFs are based on ligands structurally related to benzimidazole, showcasing potential applications in catalysis, gas storage, and separation technologies (Zhang et al., 2016).

Propriétés

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-butylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJDONXUEUODGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)

![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2781448.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2781449.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2781451.png)